piperidin-2-ylmethyl N-cyclopropylcarbamate hydrochloride
Overview
Description
Piperidin-2-ylmethyl N-cyclopropylcarbamate hydrochloride: is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in medicinal chemistry due to their wide range of biological activities and pharmacological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of piperidin-2-ylmethyl N-cyclopropylcarbamate hydrochloride typically involves multi-component reactions. One common method involves the reaction of piperidine with cyclopropyl isocyanate under controlled conditions to form the carbamate derivative. The hydrochloride salt is then obtained by treating the carbamate with hydrochloric acid .
Industrial Production Methods: Industrial production of piperidine derivatives often employs catalytic hydrogenation, cyclization, and multi-component reactions. These methods are designed to be efficient, cost-effective, and environmentally friendly. For example, the use of ionic liquids as catalysts in multi-component reactions has been shown to produce high yields of piperidine derivatives under mild conditions .
Chemical Reactions Analysis
Types of Reactions: Piperidin-2-ylmethyl N-cyclopropylcarbamate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce primary or secondary amines .
Scientific Research Applications
Piperidin-2-ylmethyl N-cyclopropylcarbamate hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Piperidine derivatives are explored for their therapeutic potential in treating various diseases, including neurological disorders and infections.
Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of piperidin-2-ylmethyl N-cyclopropylcarbamate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, piperidine derivatives are known to interact with neurotransmitter receptors in the brain, affecting signal transmission and potentially providing therapeutic effects in neurological disorders .
Comparison with Similar Compounds
- Piperidin-2-ylmethyl N-cyclopentylcarbamate hydrochloride
- Piperidin-2-ylmethyl N-cyclohexylcarbamate hydrochloride
- Piperidin-2-ylmethyl N-cyclobutylcarbamate hydrochloride
Comparison: Piperidin-2-ylmethyl N-cyclopropylcarbamate hydrochloride is unique due to its cyclopropyl group, which imparts distinct steric and electronic properties. This makes it different from other piperidine derivatives with larger cycloalkyl groups, such as cyclopentyl or cyclohexyl. The smaller cyclopropyl group can influence the compound’s reactivity and interaction with biological targets, potentially leading to different pharmacological profiles .
Properties
IUPAC Name |
piperidin-2-ylmethyl N-cyclopropylcarbamate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2.ClH/c13-10(12-8-4-5-8)14-7-9-3-1-2-6-11-9;/h8-9,11H,1-7H2,(H,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASYIEKSQLIEPKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)COC(=O)NC2CC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803588-06-8 | |
Record name | Carbamic acid, N-cyclopropyl-, 2-piperidinylmethyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1803588-06-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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